(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine
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Overview
Description
(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of hydroxylamines. This compound is characterized by the presence of a hydroxylamine functional group attached to a pyridazine ring, which is further substituted with a methyl group at the 6-position. Hydroxylamines are known for their diverse reactivity and are used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine typically involves the condensation of 6-methylpyridazine-3-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The pyridazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyridazine ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine: Lacks the (NE) configuration.
6-methylpyridazine-3-carbaldehyde: Precursor in the synthesis of the compound.
Hydroxylamine: Basic structure without the pyridazine ring.
Uniqueness
(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine is unique due to the presence of both the hydroxylamine group and the substituted pyridazine ring, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5-2-3-6(4-7-10)9-8-5/h2-4,10H,1H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOQPSOOMMSFEB-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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